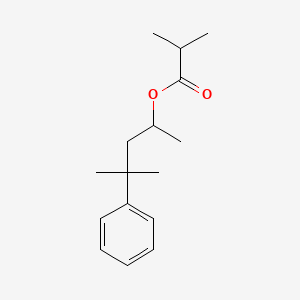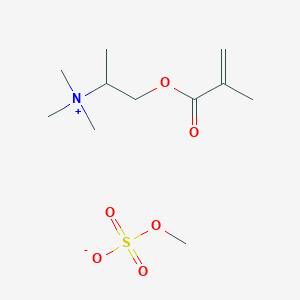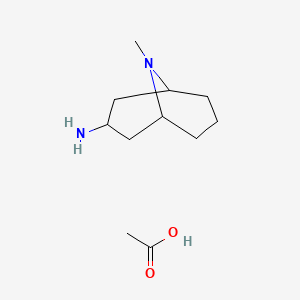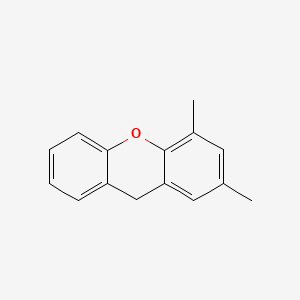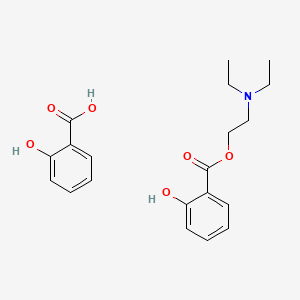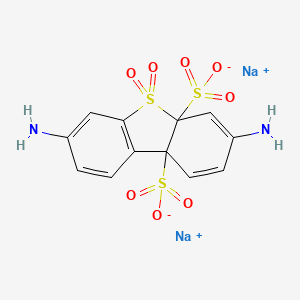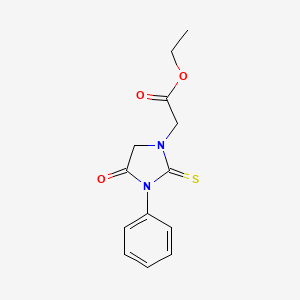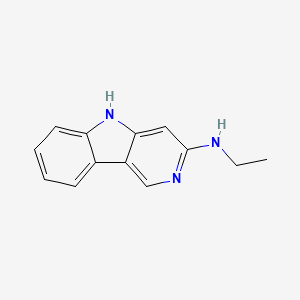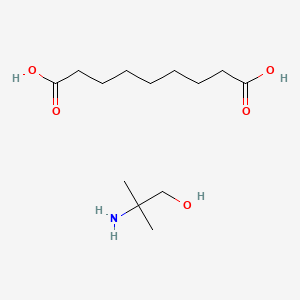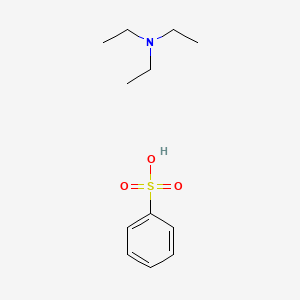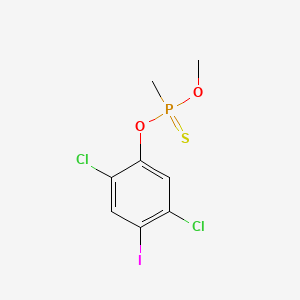
Phosphonothioic acid, methyl-, O-(2,5-dichloro-4-iodophenyl) O-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonothioic acid, methyl-, O-(2,5-dichloro-4-iodophenyl) O-methyl ester is an organophosphorus compound known for its unique chemical properties and applications. This compound is characterized by the presence of a phosphonothioic acid group, a methyl ester, and a substituted phenyl ring with chlorine and iodine atoms. It is commonly used in organic synthesis and various industrial applications due to its reactivity and stability.
Preparation Methods
The synthesis of Phosphonothioic acid, methyl-, O-(2,5-dichloro-4-iodophenyl) O-methyl ester involves several steps and specific reaction conditions. One common method includes the reaction of methyl phosphonothioic acid with 2,5-dichloro-4-iodophenol in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Phosphonothioic acid, methyl-, O-(2,5-dichloro-4-iodophenyl) O-methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Scientific Research Applications
Phosphonothioic acid, methyl-, O-(2,5-dichloro-4-iodophenyl) O-methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonothioate esters.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Mechanism of Action
The mechanism of action of Phosphonothioic acid, methyl-, O-(2,5-dichloro-4-iodophenyl) O-methyl ester involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site of enzymes, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its effectiveness in applications such as pest control .
Comparison with Similar Compounds
Phosphonothioic acid, methyl-, O-(2,5-dichloro-4-iodophenyl) O-methyl ester can be compared to other similar compounds, such as:
Ethylthiophosphonic acid O-(2,5-dichloro-4-iodophenyl) O-ethyl ester: Similar in structure but with ethyl groups instead of methyl groups.
Tolclofos-methyl: Another organophosphorus compound with similar applications in agriculture.
Iodofenphos: A related compound with similar chemical properties and uses.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
7533-75-7 |
|---|---|
Molecular Formula |
C8H8Cl2IO2PS |
Molecular Weight |
397.00 g/mol |
IUPAC Name |
(2,5-dichloro-4-iodophenoxy)-methoxy-methyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H8Cl2IO2PS/c1-12-14(2,15)13-8-4-5(9)7(11)3-6(8)10/h3-4H,1-2H3 |
InChI Key |
WFEKGXFAUDXMQR-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S)(C)OC1=CC(=C(C=C1Cl)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


